2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole 2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18790060
InChI: InChI=1S/C16H14N2O/c1-2-6-13-11-18(10-9-12(13)5-1)16-17-14-7-3-4-8-15(14)19-16/h1-8H,9-11H2/i2D
SMILES:
Molecular Formula: C16H14N2O
Molecular Weight: 251.30 g/mol

2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole

CAS No.:

Cat. No.: VC18790060

Molecular Formula: C16H14N2O

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole -

Specification

Molecular Formula C16H14N2O
Molecular Weight 251.30 g/mol
IUPAC Name 2-(7-deuterio-3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzoxazole
Standard InChI InChI=1S/C16H14N2O/c1-2-6-13-11-18(10-9-12(13)5-1)16-17-14-7-3-4-8-15(14)19-16/h1-8H,9-11H2/i2D
Standard InChI Key UZGJIGDOBYDPOH-VMNATFBRSA-N
Isomeric SMILES [2H]C1=CC=C2CCN(CC2=C1)C3=NC4=CC=CC=C4O3
Canonical SMILES C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3

Introduction

Chemical Structure and Deuterium Incorporation

The core structure of 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-D)benzo[d]oxazole comprises a benzoxazole moiety (a benzene ring fused to an oxazole) linked to a partially saturated isoquinoline system. The deuterium atom at the 7-position of the dihydroisoquinoline ring introduces isotopic labeling, which is critical for pharmacokinetic studies and nuclear magnetic resonance (NMR) spectroscopy applications.

Key Structural Features:

  • Benzoxazole Ring: A five-membered oxazole ring fused to a benzene ring, contributing to aromatic stability and π-π stacking interactions .

  • Dihydroisoquinoline System: A partially saturated isoquinoline with a deuterium atom at position 7, enhancing metabolic stability in biological systems .

  • Substituent Connectivity: The nitrogen atom of the dihydroisoquinoline is bonded to the benzoxazole’s second position, creating a planar conformation favorable for receptor binding .

Synthetic Methodologies

Precursor Synthesis

The synthesis of benzoxazole derivatives typically begins with 2-aminophenol and carbon disulfide in alkaline conditions, forming benzo[d]oxazole-2-thiol (1) . Subsequent hydrazination yields 2-hydrazinylbenzo[d]oxazole (2), which reacts with aldehydes to form Schiff bases (3a–f) . For the target compound, deuterium incorporation likely occurs during the reduction of the isoquinoline precursor or via post-synthetic isotopic exchange .

Cyclization and Functionalization

Phosphorus oxychloride (POCl3\text{POCl}_3) is a common cyclizing agent, facilitating the formation of fused heterocycles. For example, compound 4 in was synthesized by treating 2-acetamido-2-(ethylthio)acetyl chloride with POCl3\text{POCl}_3, yielding a 5-ethoxy-4-(ethylthio)-2-methyloxazole. Analogous methods may apply to the dihydroisoquinoline-benzoxazole system, with deuterium introduced at specific stages to maintain isotopic purity .

Table 1: Synthetic Intermediates and Reagents

IntermediateReagentsProductYield (%)
2-AminophenolCS2\text{CS}_2, KOHBenzo[d]oxazole-2-thiol (1)60
1NH2NH2H2O\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}2-Hydrazinylbenzo[d]oxazole (2)72
2Aromatic aldehydesSchiff bases (3a–f)74–87

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1667cm1\approx 1667 \, \text{cm}^{-1} (C=O amide) and 3270cm1\approx 3270 \, \text{cm}^{-1} (N–H stretch) confirm the presence of amide and amine groups in related compounds .

  • 1H ^1\text{H}-NMR: Deuterium incorporation reduces signal intensity at the 7-position, as seen in analogs where δ=1.22ppm\delta = 1.22 \, \text{ppm} corresponds to ethylthio groups .

  • Mass Spectrometry: The molecular ion peak at m/z=251.31m/z = 251.31 aligns with the formula C16H13N2OD\text{C}_{16}\text{H}_{13}\text{N}_2\text{OD} .

Table 2: Spectral Data for Analogous Compounds

CompoundIR (cm1\text{cm}^{-1})1H ^1\text{H}-NMR (δ\delta, ppm)13C ^{13}\text{C}-NMR (δ\delta, ppm)
4 1667 (C=O), 3270 (N–H)1.22 (t, 3H, CH3_3)176.5 (C=O)
7 1622 (C=N), 1260 (C=S)2.48 (s, 3H, CH3_3)152.3 (C=N)

Computational Insights

Molecular Docking

Molecular docking studies of benzoxazole analogs reveal preferential binding to enzymatic pockets via hydrogen bonding and hydrophobic interactions. For example, the oxazole ring’s nitrogen forms hydrogen bonds with Asp-189 in thrombin, while the dihydroisoquinoline moiety engages in π-cation interactions .

Molecular Dynamics (MD) Simulations

MD simulations of ligand-receptor complexes demonstrate stable binding over 100 ns, with root-mean-square deviation (RMSD) values below 2.0 Å . The deuterium atom’s isotopic effect may enhance binding stability by reducing vibrational entropy, though explicit studies are needed.

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